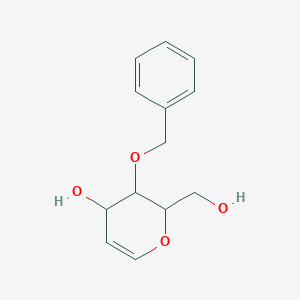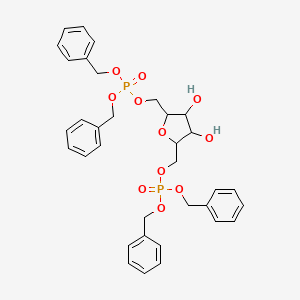
2-(Diethylamino)-1-phenylpropan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride typically involves the reaction of norephedrine with diethylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Controlled to avoid decomposition.
Solvent: Commonly used solvents include ethanol or methanol.
Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can replace the diethylamine group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to neurotransmitter imbalances.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride involves its interaction with neurotransmitter pathways. It acts as a norepinephrine and dopamine reuptake inhibitor, increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . This mechanism is similar to that of other stimulant compounds used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Comparaison Avec Des Composés Similaires
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride can be compared with other similar compounds such as:
Norephedrine: A precursor in the synthesis of (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride.
Diethylpropione: The parent compound from which (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride is derived.
Ephedrine: Shares structural similarities but differs in its pharmacological effects and applications.
Propriétés
Formule moléculaire |
C13H22ClNO |
|---|---|
Poids moléculaire |
243.77 g/mol |
Nom IUPAC |
2-(diethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11,13,15H,4-5H2,1-3H3;1H |
Clé InChI |
KOCKBNBCNQXAJH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(C)C(C1=CC=CC=C1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12288639.png)
![16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)



![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)


![(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta [d]isoxazole-6-carboxylate](/img/structure/B12288699.png)

![(2-Nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B12288708.png)



